molecular formula C23H26FN3O3S B2760379 3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 892768-85-3

3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

Cat. No. B2760379
CAS RN: 892768-85-3
M. Wt: 443.54
InChI Key: HZKJMOGPEXXGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H26FN3O3S and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis Methods

Research by Murugesan, Gengan, and Lin (2017) on the synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives reveals the development of new titanium nanomaterial-based sulfonic acid catalysts. These catalysts exhibit efficient catalytic activity for synthesizing derivatives under solvent-free conditions. This represents a green and environmentally friendly methodology, providing a high yield, simple methodology, and cost-effectiveness for potential large-scale production (Murugesan, Gengan, & Lin, 2017).

Catalytic Activity and Green Chemistry

Another study by Murugesan, Gengan, and Krishnan (2016) demonstrates the preparation and use of a nanocrystalline titania-based sulfonic acid material as an efficient, effective, and reusable catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives. This approach emphasizes a simple, high-yield, and eco-friendly synthesis method conducive to large-scale production (Murugesan, Gengan, & Krishnan, 2016).

Biological Evaluation and Potential Antitumor Activity

Ge et al. (2016) explored the synthesis of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives as potential topoisomerase I inhibitors, revealing their inhibitory effects on cancer cell lines. This study highlights the compound's potential in anticancer therapy, suggesting further development for therapeutic applications (Ge et al., 2016).

Quinoline Derivatives as Antibacterial Agents

Research by Enquist et al. (2012) on derivatives of 8-hydroxyquinoline demonstrated their antibacterial properties against intra- and extracellular Gram-negative pathogens, including Yersinia pseudotuberculosis and Chlamydia trachomatis. This indicates the potential of quinoline derivatives in developing new antibacterial agents targeting a range of pathogens (Enquist et al., 2012).

properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c1-4-16-5-7-17(8-6-16)31(29,30)22-15-26(3)20-14-21(19(24)13-18(20)23(22)28)27-11-9-25(2)10-12-27/h5-8,13-15H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKJMOGPEXXGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.